molecular formula C25H16O B12561712 Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] CAS No. 160430-59-1

Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

Cat. No.: B12561712
CAS No.: 160430-59-1
M. Wt: 332.4 g/mol
InChI Key: PGKYCFLVBGRIBI-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] is a member of the 3,3-diphenyl-[3H]-naphtho[2,1-b]pyrans family, recognized for its reversible photochromic properties . This compound undergoes a reversible molecular isomerization upon irradiation with UV light; the process begins with the absorption of a UV photon by the ring-closed, uncolored form, leading to the heterolytic cleavage of the C-O bond in the pyranic ring . This ring-opening event results in the formation of a colored, open isomer with an extended π-conjugated system, a change that is thermally and/or photochemically reversible . A key spectroscopic characteristic of this spirofluorene-based structure is a bathochromic shift of approximately 20 nm in the absorption spectra of its colored isomers compared to its non-bridged analogues, enhancing its utility in applications requiring specific light absorption profiles . The primary research value of this photochromic dye lies in its potential for variable optical materials. Its behavior under continuous irradiation has been the subject of spectrokinetic studies, which confirm the formation of two distinct opened-form isomers, each demonstrating very different kinetic ring closure constants . Potential and documented research applications for this class of photochromic compounds include optical switches, non-linear optics, and data storage technologies . It is important for researchers to note that studies on these compounds indicate that, while they exhibit promising spectroscopic properties, their performance can be characterized by specific kinetic parameters and photodegradability, which should be considered in experimental design . The synthesis of such spiro[fluorene-9,3'-[3'H]-naphtho[2,1-b]pyrans] is typically achieved via a condensation reaction between a propargyl alcohol and a naphthol, often under acid catalysis . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160430-59-1

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

spiro[benzo[f]chromene-3,9'-fluorene]

InChI

InChI=1S/C25H16O/c1-2-8-18-17(7-1)13-14-24-21(18)15-16-25(26-24)22-11-5-3-9-19(22)20-10-4-6-12-23(20)25/h1-16H

InChI Key

PGKYCFLVBGRIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Spiro Fluorene 9,3 Naphtho 2,1 B Pyran

Established Synthetic Pathways for the Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] Core Structure

The formation of the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] core relies on key reactions that assemble the pyran ring onto the fluorene (B118485) framework in a spirocyclic fashion.

A primary and effective method for synthesizing the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] skeleton involves the acid-catalyzed condensation of a 9-propargyl-9H-fluoren-9-ol derivative with a 2-naphthol (B1666908) derivative. In this reaction, the fluorene-based propargylic alcohol serves as a crucial precursor. thieme-connect.de Under acidic conditions, the hydroxyl group of the propargyl alcohol is protonated and eliminated as water, generating a stabilized propargyl cation. This electrophilic intermediate is then attacked by the nucleophilic 2-naphthol. This pathway is a versatile route for creating the C-O bond essential for the pyran ring. The reaction can be catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·Et₂O). thieme-connect.de

Table 1: Typical Reaction Conditions for Spiro Pyran Formation
ReactantsCatalystSolventTemperatureYieldReference
Fluorenone Propargylic Alcohol, 2-AminobenzamideBF₃·Et₂ODichloromethaneRoom Temperature65-91% thieme-connect.de
Aromatic Aldehydes, 2-Naphthol, AnilineCeric Ammonium Nitrate (CAN)Neat (Solvent-free)Gentle Heating~85% ekb.egnaturalspublishing.com
β-nitro-styrene-derived MBH alcohol, α-arylidene pyrazoloneCs₂CO₃CHCl₃Room Temperature78% nih.gov

Strategies for Substituent Introduction and Molecular Engineering

Molecular engineering of the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] framework is critical for tailoring its electronic and photophysical properties. This is achieved by introducing functional groups onto either the fluorene or the naphthopyran moieties, or by creating larger, more complex molecular systems.

The fluorene unit offers multiple sites for functionalization. Substituents can be introduced onto the fluorene skeleton before the spirocyclization reaction by using a pre-functionalized fluorenone as the starting material. thieme-connect.de Alternatively, post-synthesis modifications can be performed, although this can be more challenging due to the complex nature of the final spiro compound. Introducing electron-withdrawing groups like fluorine or trifluoromethyl, or electron-donating groups, can significantly alter the molecule's frontier molecular orbital energy levels (HOMO/LUMO), which in turn affects its absorption, emission, and electrochemical properties. mdpi.comresearchgate.net For instance, modifying the fluorene structure can significantly reduce the energy gap, which is a promising feature for various applications. mdpi.com

The naphthopyran portion of the molecule can also be readily functionalized. A common strategy is to use a substituted 2-naphthol in the initial condensation reaction. ekb.egnaturalspublishing.com This incorporates desired functional groups, such as halogens, alkyls, or alkoxy groups, directly onto the naphthalene (B1677914) ring system. Another approach is the direct chemical modification of the formed naphthopyran unit, such as through electrophilic aromatic substitution. For example, bromination of the aromatic rings of a spirobi(naphthopyran) skeleton has been successfully achieved, demonstrating a viable route for post-synthesis functionalization. researchgate.net

To create more complex and functional materials, individual spiro[fluorene-9,3'-naphtho[2,1-b]pyran] units can be linked together to form dimers or oligomers, or they can be attached to other molecular systems to create hybrids. A powerful method for achieving this is the Suzuki cross-coupling reaction. koreascience.krrsc.org This reaction typically involves coupling a halogenated spiro compound (e.g., a bromo-derivative) with a boronic acid derivative of another spiro unit or a different functional molecule. koreascience.kr This strategy has been used to synthesize spiro[benzo[c]fluorene-7,9'-fluorene] dimers and to functionalize a spiro[fluorene-9,9′-xanthene] core with diketopyrrolopyrrole units. koreascience.krrsc.org These larger systems often exhibit unique optical and electronic properties arising from the electronic communication between the constituent parts.

Table 2: Examples of Functionalized Spiro Dimers and Hybrid Systems
System TypeLinked MoietyCoupling MethodResulting PropertyReference
Spirofluorene DimerSpiro[benzo[c]fluorene-7,9'-fluorene]Suzuki CouplingHigh fluorescent quantum yield (0.62) koreascience.kr
Spirofluorene HybridDiketopyrrolopyrrole (DPP)Suzuki CouplingPromising non-fullerene acceptor for organic solar cells rsc.org
Spirofluorene HybridImidazole derivativesMulti-step synthesisHigh-efficiency blue light emission (EQE up to 5.03%) researchgate.net

Advanced Synthetic Techniques and Stereochemical Control in Spiro Compound Synthesis

The construction of the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] framework and its derivatives benefits from modern synthetic strategies that allow for the efficient formation of multiple bonds and the precise control of stereochemistry. While specific literature on domino reactions and stereoselective synthesis for this exact spiro compound is not extensively detailed, the principles can be understood through analogous spirocyclic systems.

Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies wherein a single synthetic operation generates multiple bond formations in one pot without the need to isolate intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time.

While direct examples for the synthesis of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] via domino reactions are not prominently documented, the synthesis of structurally related spiro compounds provides significant insights into potential methodologies. For instance, the synthesis of spirooxindoles, which share the spirocyclic core, has been effectively achieved through domino reactions. A notable example is the base-mediated diastereoselective [4 + 1] cycloaddition of para-quinone methides with 3-chlorooxindoles to furnish 3,2′-pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivity. rsc.org This process proceeds through a domino 1,6-addition/cyclization sequence. rsc.org

Another relevant example is the organocatalyzed three-component cascade reaction for the enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. rsc.org This reaction involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, demonstrating the power of domino sequences in rapidly building molecular complexity from simple starting materials. rsc.orgnih.gov Such a strategy could hypothetically be adapted for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] by reacting a suitable fluorene-based precursor with derivatives of 2-naphthol and other components in a one-pot setup.

The development of domino reactions for constructing diverse heterocyclic and organic materials is a significant area of research. acs.org These processes often involve consecutive addition-elimination, cyclization, and ring-opening/closing sequences to form C-O, C-N, and C-C bonds efficiently. acs.org

Table 1: Examples of Domino Reactions for the Synthesis of Related Spiro Compounds

Spiro Compound ClassReactantsCatalyst/PromoterReaction TypeKey Features
3,2′-Pyrrolidinyl Spirooxindolespara-Quinone Methides, 3-ChlorooxindolesBase-mediated[4 + 1] CycloadditionHigh yields and diastereoselectivity via a 1,6-addition/cyclization sequence. rsc.org
Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]Isatins, Malononitrile, PhthalhydrazideQuinidine-derived SquaramideKnoevenagel/Michael/CyclizationAsymmetric synthesis with high enantiomeric excess. rsc.orgnih.gov

The spiro carbon atom in Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many applications, a single enantiomer is desired, necessitating stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms during the reaction.

Asymmetric synthesis to create a chiral spiro center can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting with a chiral molecule from the "chiral pool". rsc.org Asymmetric catalysis is a particularly powerful tool, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

While specific studies on the enantioselective synthesis of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] are limited, research on analogous spiro compounds highlights the potential of this approach. For example, the enantioselective synthesis of spirooxindole-pyran derivatives has been accomplished via a remote inverse-electron-demand Diels-Alder reaction using a bifunctional catalyst. This demonstrates that complex spiro-heterocyclic skeletons can be constructed with high enantioselectivity.

In the previously mentioned synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, a quinidine-derived squaramide served as an effective organocatalyst to induce high enantioselectivity (up to >99% ee). rsc.orgnih.gov The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. A plausible mechanism involves the activation of the reactants through hydrogen bonding and Lewis base catalysis by the chiral catalyst. nih.gov

These examples underscore the feasibility of applying similar organocatalytic or transition-metal-catalyzed strategies to achieve stereocontrol in the synthesis of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] and its derivatives. The choice of catalyst and reaction conditions would be crucial in achieving high levels of enantiomeric excess.

Table 2: Examples of Stereoselective Synthesis in Related Spiro Compounds

Spiro CompoundSynthetic MethodCatalyst/Chiral SourceStereoselectivity Achieved
Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]Three-component cascade reactionQuinidine-derived SquaramideUp to >99% enantiomeric excess. rsc.orgnih.gov
Spirooxindole-pyran derivativesInverse-electron-demand Diels-AlderBifunctional CatalystHigh enantioselectivity.

Photochemical and Spectroscopic Mechanisms of Spiro Fluorene 9,3 Naphtho 2,1 B Pyran

Photoinduced Ring-Opening Mechanisms of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

The initial and most critical event in the photochromism of this compound is the light-induced cleavage of the spiro C-O bond. This process is exceptionally rapid and leads to the formation of several isomeric open-ring structures.

Upon irradiation with UV light, the pyran ring of the Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] molecule undergoes a 6π-electrocyclic ring-opening reaction. researchgate.net This bond scission event generates a planar, conjugated, and intensely colored species known as a merocyanine (B1260669). researchgate.net The process is not straightforward and results in a mixture of different stereoisomers.

The initial photoproduct formed through a single-photon excitation process is the transoid-cis (TC) isomer. rsc.orgresearchgate.net Following the initial ring-opening, a rapid rotation occurs around the newly formed C-C single bond to convert the initial cisoid conformation to a more stable transoid one, which helps to alleviate steric interactions. researchgate.net

A secondary photoproduct, the transoid-trans (TT) isomer, can also be formed. rsc.org This isomer's generation is typically a two-step process requiring two photons: the initially formed TC isomer absorbs a second photon, which facilitates its isomerization to the TT form. rsc.orgnih.gov These merocyanine isomers, particularly the TT form, are often more thermally stable than the TC isomer. nih.govnsf.gov This increased stability means they revert to the colorless closed form much more slowly, a phenomenon that can result in persistent residual color in photochromic materials. researchgate.netresearchgate.net In some systems, the reversion of the highly stable TT isomer back to the closed form occurs primarily through a photochemical process driven by visible light rather than a thermal one. researchgate.net

The photochromic activation is initiated by the absorption of a UV photon, which promotes the molecule from its ground state (S₀) to a singlet excited state (S₁). nih.gov The photochemical ring-opening reaction proceeds efficiently from this S₁ state, which has a lifetime on the order of picoseconds. nih.gov The process involves the scission of the pyran C–O bond and proceeds through a conical intersection—a point where the potential energy surfaces of the excited and ground states cross—to produce the colored merocyanine isomer in the ground state. rsc.orgnih.gov This excited-state reaction is often barrierless and occurs so rapidly that it can compete with vibrational relaxation. nih.gov

While the singlet state is the primary pathway for ring-opening in most naphthopyrans, the specific substituents on the pyran core can influence the mechanism. nih.gov For certain substituted naphthopyrans, evidence suggests the involvement of both the excited singlet state and a triplet state in the photochromic process. sciengine.com The quantum yield for the ring-opening reaction is generally high, though a fraction of the excited molecules may return to the closed ground state via internal conversion without reacting. nih.gov

Table 1: Key Events in the Photochromic Activation of Naphthopyrans

StepProcessSpecies InvolvedTimescale
1 Photon AbsorptionSpiro Form (S₀) → Excited Spiro Form (S₁)Femtoseconds
2 C-O Bond CleavageExcited Spiro Form (S₁) → Merocyanine (TC Isomer, S₀)Picoseconds
3 Secondary IsomerizationMerocyanine (TC) + Photon → Merocyanine (TT)Variable
4 Thermal RelaxationMerocyanine Isomers (TC, TT) → Spiro FormMilliseconds to Hours

Spectroscopic Probes for Mechanistic Elucidation in Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] Systems

A variety of advanced spectroscopic techniques are employed to investigate the complex mechanisms of naphthopyran photochromism, from the initial ultrafast reactions to the structural identification of long-lived isomers.

Transient Absorption Spectroscopy: Femtosecond and nanosecond transient absorption spectroscopy are indispensable tools for studying the primary photochemical events. sciengine.comresearchgate.net This pump-probe technique allows for the direct observation of short-lived species like excited states and the initial merocyanine isomers, providing kinetic data on the timescales of their formation and decay, from femtoseconds to microseconds and beyond. rsc.orgyoutube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful methods for the unambiguous structural characterization of the different, relatively stable merocyanine isomers that can be isolated or observed in solution. researchgate.netrsc.org By analyzing chemical shifts and coupling constants, researchers can differentiate between isomers like the TC and TT forms, confirming their distinct molecular geometries. nih.govnih.govnews-medical.netoxinst.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: Time-resolved FT-IR spectroscopy provides complementary structural information about the colored species generated upon UV irradiation by detecting changes in vibrational modes. rsc.org

Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to support and interpret experimental findings. nsf.govnih.gov These calculations can model reaction pathways, map potential energy surfaces, identify the structures of transition states and conical intersections, and predict spectroscopic properties, offering deep insight into the reaction dynamics. rsc.org

Table 2: Spectroscopic Techniques for Analyzing Naphthopyran Photochromism

Spectroscopic TechniqueInformation Provided
Femtosecond/Nanosecond Transient Absorption Real-time observation of ultrafast reaction dynamics; detection of excited states and transient intermediates. sciengine.comresearchgate.netrsc.org
UV-Vis Spectroscopy Measurement of absorption spectra of colored forms; monitoring of overall thermal decay kinetics. researchgate.nethud.ac.uk
NMR Spectroscopy (¹H, ¹³C) Definitive structural characterization and differentiation of stable or long-lived merocyanine isomers. researchgate.netrsc.orgnih.gov
FT-IR Spectroscopy Structural information based on the vibrational modes of the closed and open forms. rsc.org
Computational Methods (DFT/TD-DFT) Modeling of reaction pathways, potential energy surfaces, and excited states; prediction of spectra. rsc.orgnih.gov

Transient Absorption Spectroscopy for Intermediate Species Detection

Transient absorption spectroscopy is a powerful technique used to study the short-lived intermediate species generated during a photochemical reaction. For naphthopyrans, UV irradiation leads to the cleavage of the C-O bond in the pyran ring, resulting in the formation of colored, planar merocyanine isomers. In the case of analogous 3,3-diphenyl-3H-naphtho[2,1-b]pyran, transient absorption studies have revealed the formation of at least two distinct colored species: a short-lived transoid-cis (TC) isomer and a more stable, long-lived transoid-trans (TT) isomer. nih.gov An ultrashort-lived cisoid-cis (CC) form is also proposed as an initial intermediate. nih.gov

The TC isomer is characterized by a rapid thermal fading process, while the TT isomer exhibits a much slower return to the closed spiro form. nih.gov The relative populations and lifetimes of these species are highly dependent on the molecular structure and the surrounding environment. For spiro[fluorene-9,3'-naphtho[2,1-b]pyran], it is anticipated that similar transient isomers would be formed, with the rigid fluorene (B118485) substituent potentially influencing the stability and interconversion rates of the TC and TT forms. The specific absorption maxima and lifetimes of these intermediates would require direct experimental measurement for this particular compound.

Table 1: Transient Species in the Photochromism of 3,3-diphenyl-3H-naphtho[2,1-b]pyran This table presents data for a closely related compound to illustrate the expected transient species.

Intermediate Species Abbreviation Relative Lifetime
Cisoid-cis CC Ultrashort-lived
Transoid-cis TC Short-lived
Transoid-trans TT Long-lived

UV-Visible Spectrophotometry for Kinetic Monitoring of Photochromic Cycles

UV-Visible spectrophotometry is an essential tool for monitoring the kinetics of the photochromic cycle, specifically the thermal fading or bleaching process of the colored merocyanine form back to the colorless spiro form. By measuring the change in absorbance at the maximum wavelength of the colored form over time, the rate constants of the fading process can be determined.

The rate of the thermal fading is a critical parameter for practical applications of photochromic materials. For spiro[fluorene-9,3'-naphtho[2,1-b]pyran], the bulky and rigid spiro-fluorene group is expected to have a significant impact on the kinetics of the ring-closing reaction. This steric hindrance could potentially slow down the isomerization and subsequent ring closure, thereby affecting the fading rate. The specific kinetic parameters, as presented in the table below for an analogous compound, would need to be experimentally determined for spiro[fluorene-9,3'-naphtho[2,1-b]pyran].

Table 2: Kinetic Data for the Thermal Bleaching of a Substituted 3H-naphthopyran This table is based on findings for a methoxy-substituted 3,3-diphenyl-3H-naphtho[2,1-b]pyran to exemplify the type of data obtained from kinetic monitoring. Lifetimes are temperature-dependent.

Colored Isomer Lifetime at 21 °C
Transoid-cis (TC) 17.1 seconds and 17.5 minutes
Transoid-trans (TT) 16 hours

Low-Temperature NMR Studies for Conformational Analysis

While UV-Visible spectroscopy provides information about the electronic states and kinetics of the photochromic process, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is invaluable for detailed structural elucidation of the different isomers. At room temperature, the rapid interconversion and decay of the colored isomers can lead to broadened or averaged signals in the NMR spectrum. By lowering the temperature, the lifetimes of the transient species can be extended, allowing for their distinct NMR signals to be resolved.

For 3,3-diphenyl-3H-naphtho[2,1-b]pyran, low-temperature ¹H and ¹³C NMR studies have been successfully employed to identify and assign the structures of the predominant TC and the minor TT isomers. rsc.org These studies provide direct evidence for the different conformations of the open forms and help to rationalize their differing stabilities and kinetic behaviors. rsc.org

Computational Chemistry and Theoretical Investigations of Spiro Fluorene 9,3 Naphtho 2,1 B Pyran

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of complex molecules like Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]. This computational method allows for the detailed analysis of molecular orbitals and electronic structure, providing crucial insights into the compound's potential applications in electronic and optoelectronic devices.

HOMO-LUMO Energy Level Calculations and Band Gap Engineering

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the electronic and optical properties of a molecule.

While specific DFT calculations for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] are not extensively documented in publicly available research, studies on structurally similar spiro compounds, such as those based on a spiro[fluorene-9,9′-xanthene] (SFX) core, provide valuable insights. For these related molecules, DFT calculations have been employed to determine their HOMO and LUMO energy levels. mdpi.com

In many spiro-functionalized molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part of the molecule. For instance, in derivatives of SFX, the HOMO levels are often spread over the triphenylamine (B166846) segments of the fluorene (B118485) moiety, with the LUMO tending to be located around the core structure. mdpi.com This separation of frontier molecular orbitals is indicative of intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.com

The energy of the HOMO and LUMO levels, and consequently the band gap, can be tuned through chemical modifications. This concept, known as band gap engineering, allows for the rational design of materials with specific electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby altering the band gap and influencing the material's color and conductivity.

Calculated HOMO/LUMO Energy Levels for a Related Spiro Compound (SFX Derivative)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
SFX1-5.45-3.601.85

Note: The data in this table is for a related spiro compound, SFX1, and is presented for illustrative purposes. researchgate.net Specific values for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] would require dedicated computational studies.

Ground State Geometries and Conformational Analysis

DFT calculations are also instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For spiro compounds, the orthogonal orientation of the constituent planar moieties is a defining structural feature.

In the case of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], the fluorene and naphthopyran units are connected by a common spiro-carbon atom. DFT optimization would likely confirm a nearly perpendicular arrangement of these two ring systems. This rigid and non-planar structure is advantageous for preventing intermolecular interactions that can lead to quenching of luminescence in the solid state, a crucial aspect for materials used in OLEDs. mdpi.com

Conformational analysis using DFT can identify different stable or metastable conformations of the molecule and their relative energies. This information is vital for understanding the flexibility of the molecule and how its shape might influence its packing in a solid-state device and, consequently, its bulk properties.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photodynamics

To understand how Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] interacts with light, a more advanced computational method, Time-Dependent Density Functional Theory (TD-DFT), is employed. TD-DFT allows for the investigation of electronic excited states and the simulation of photodynamical processes.

Simulation of Absorption and Emission Spectra

A key application of TD-DFT is the simulation of a molecule's ultraviolet-visible (UV-Vis) absorption and emission (photoluminescence) spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can simulate the emission spectrum, providing information about the color of light the molecule would emit. Studies on related spirooxazine photochromes have successfully used TD-DFT to understand their spectral properties. researchgate.net For Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], such simulations would be invaluable for designing materials with specific absorption and emission characteristics for applications such as optical data storage or as fluorescent probes.

Elucidation of Photoinduced Charge Transfer Processes

TD-DFT is also a powerful tool for studying photoinduced charge transfer (ICT) processes. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO. If these orbitals are spatially separated, as is often the case in donor-acceptor systems, this results in a charge transfer from the donor part of the molecule to the acceptor part.

By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can provide a detailed picture of these charge transfer processes. This understanding is critical for the development of materials for organic photovoltaics, where efficient charge separation is essential for generating electrical current.

Molecular Dynamics Simulations and Reaction Pathway Analysis

While DFT and TD-DFT provide a static picture of the molecule's properties, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations can be particularly useful for understanding the conformational flexibility of the spiro linkage and how it might change in different solvents or in the solid state. Furthermore, when combined with quantum mechanical methods (QM/MM simulations), it is possible to study chemical reactions.

For Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], a molecule known to exhibit photochromism (a reversible change in color upon exposure to light), QM/MM simulations could be used to investigate the reaction pathway of the ring-opening and ring-closing reactions that are responsible for this phenomenon. This would involve identifying the transition states and calculating the energy barriers for these processes, providing a detailed understanding of the photochromic mechanism at the atomic level.

Understanding Isomerization Pathways and Energy Barriers

No dedicated computational studies on the isomerization pathways and associated energy barriers for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] were found. For related naphthopyrans, theoretical investigations have been instrumental in mapping the potential energy surfaces of the photochromic reaction. nih.gov This typically involves the identification of key intermediates, such as the short-lived transoid-cis (TC) and the more stable transoid-trans (TT) merocyanine (B1260669) isomers, which are formed upon UV irradiation from the closed-form (CF). nih.gov The energy barriers between these isomers and back to the ground state determine the thermal fading kinetics. nih.gov Future computational work on Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] would likely involve density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to model these pathways and transition states, providing crucial data on the influence of the fluorene substituent on the stability and reactivity of the open forms.

Computational Assessment of Solvent Effects on Photoreactions

There is a lack of specific computational assessments of solvent effects on the photoreactions of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]. The polarity of the solvent is known to play a significant role in the photochemistry of related spiro compounds, influencing the stability of the different isomers and the rates of the photochemical and thermal reactions. rsc.org Computational models, such as the polarizable continuum model (PCM), are often used to simulate the solvent environment and predict its impact on the electronic structure and energy levels of the molecule in its ground and excited states. rsc.org Such studies on Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] would be valuable for understanding how its photochromic behavior could be tuned in different media.

Quantum Chemical Calculations for Structure-Reactivity Correlations in Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

Specific quantum chemical calculations that establish structure-reactivity correlations for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] are not available in the reviewed literature. For other photochromic molecules, quantum chemical calculations are used to correlate specific structural features with observed reactivity, such as the rate of photo-coloration or thermal fading. nih.gov For instance, the electronic properties of substituents on the naphthopyran core can be computationally analyzed to predict their effect on the absorption spectra and the stability of the open-ring merocyanine form. In the case of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], such calculations would be essential to understand how the rigid and electronically distinct fluorene group modulates the electron density and steric environment of the naphthopyran system, thereby influencing its photochromic properties.

Structure Property Relationships in Spiro Fluorene 9,3 Naphtho 2,1 B Pyran Systems

Impact of Substituent Electronic Effects on Photochromic Performance of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

The electronic nature of substituents appended to the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] framework plays a critical role in dictating the molecule's photochromic response. The introduction of functional groups can profoundly alter the stability of both the closed and open forms, thereby influencing the coloration efficiency, the wavelength of maximum absorption (λ_max) of the colored form, and the rate of thermal fading.

Influence of Electron-Donating and Electron-Withdrawing Groups

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a powerful tool for tuning the optoelectronic properties of naphthopyrans. Electron-donating groups, such as alkoxy (e.g., methoxy) or amino groups, are known to increase the electron density of the π-conjugated system. When an EDG is present on the naphthopyran moiety, it can stabilize the positive charge that develops on the oxygen atom in the zwitterionic resonance structure of the open merocyanine (B1260669) form. This stabilization leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the colored species. For instance, introducing a methoxy (B1213986) group at the C6-position of a related 3,3-diphenyl-3H-naphtho[2,1-b]pyran system causes a significant bathochromic shift of the MC form's absorption band. researchgate.net The presence of EDGs can also influence the kinetics of the photochromic process; for example, dimethylamine-functionalized spiropyrans have shown that EDGs can reduce the conversion efficiency from the spiro to the mero form. nih.gov

Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density of the π-system. Attaching an EWG to the naphthopyran portion destabilizes the zwitterionic merocyanine form, which can lead to a hypsochromic shift (a shift to shorter wavelengths) and often accelerates the thermal bleaching or fading rate. Theoretical studies on spiropyrans have been used to predict Hammett parameters to better understand the energy differences for the interconversion between the spiro and merocyanine forms when various substituents are present. nih.gov

The following table summarizes the general effects of these substituent groups on the photochromic properties of naphthopyran systems.

Substituent TypeTypical ExamplesEffect on Merocyanine λ_maxEffect on Thermal Fading Rate
Electron-Donating Group (EDG) -OCH₃, -N(CH₃)₂Bathochromic Shift (Red Shift)Generally Slower
Electron-Withdrawing Group (EWG) -NO₂, -CNHypsochromic Shift (Blue Shift)Generally Faster

Positional Isomerism and its Effect on Photoreactivity

The position of a substituent on the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] skeleton is as crucial as its electronic nature. The same functional group can elicit vastly different photochromic responses depending on its point of attachment. This is due to the non-uniform distribution of electron density and steric strain across the molecule in both its ground and excited states.

Research on analogous naphthopyran structures has demonstrated the profound impact of positional isomerism. For example, in studies of 3,3-diaryl-3H-naphtho[2,1-b]pyran derivatives, placing substituents at the 5- and 6-positions of the naphthopyran core was found to be an effective strategy for manipulating the color and half-life of the photogenerated merocyanines. researchgate.net Similarly, for a 3,3-diphenyspiro[benzofluorenopyran-cyclopentaphenanthrene], introducing a methoxy group at the C6 position resulted in a bathochromic shift, while further substitution on the phenyl groups at the C3 spiro-carbon induced faster decoloration. researchgate.net Adding another methoxy group at the C11 position was found to enhance the absorption intensity. researchgate.net These findings highlight that precise positional control allows for the fine-tuning of photoreactivity, enabling the development of photochromic materials with specific, desired characteristics.

Steric Hindrance and Conformational Restrictions in Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

Beyond electronic effects, the three-dimensional shape and flexibility of the molecule, governed by steric hindrance and conformational restrictions, are key determinants of its photochemical behavior. These factors primarily influence the kinetics of the ring-opening and ring-closing reactions.

Influence of the Spiro-Center Environment on Photochemical Behavior

The spiro-carbon atom (C9 of the fluorene (B118485) moiety) is the pivot point for the photochromic transformation. The environment around this center is exceptionally crowded, with the fluorene and naphthopyran planes arranged orthogonally. The steric bulk of substituents on the fluorene moiety or at the adjacent positions on the naphthopyran ring can significantly impact the ease with which the C-O spiro bond cleaves and reforms.

Increasing the steric bulk around the spiro-center generally hinders the planarization required to form the merocyanine isomer. This can lead to a lower coloration efficiency upon UV exposure. However, it can also accelerate the thermal ring-closing reaction (fading) because the sterically strained open form is destabilized relative to the more compact closed spiro form. In related 3,3-diaryl-3H-naphtho[2,1-b]pyrans, the nature of the aryl groups at the spiro-center (analogous to the fluorene unit in the target compound) is well-documented to manipulate the fade rate. researchgate.net For instance, introducing bulky substituents on the phenyl groups at the C3 position of a naphthopyran was shown to accelerate the decoloration of the colored form. researchgate.net

Through-Space Interactions and their Spectrokinetic Implications

Through-space interactions, such as steric repulsion between non-bonded atoms, can have significant spectrokinetic consequences. In the open merocyanine form, the molecule is more flexible, and different rotational isomers (rotamers) can exist. Steric clashes between parts of the molecule can favor certain conformations over others, which in turn affects the absorption spectrum and the kinetics of the thermal fade.

For example, studies have shown that steric interactions between a terminal substituent and a proximal group on the naphthopyran skeleton can be used to control the color of the photogenerated merocyanine dye. researchgate.net This is because steric hindrance can force a twist in the conjugated backbone of the merocyanine, altering the π-orbital overlap and thus changing the energy of the electronic transition, which manifests as a color change. These through-space repulsions can also influence the energy barrier for the ring-closing process, thereby modulating the thermal bleaching rate.

Modulation of Thermal Bleaching Rates and Fatigue Resistance through Structural Design

For practical applications, controlling the rate at which the colored form fades back to the colorless state (thermal bleaching) and ensuring the molecule can undergo many switching cycles without degradation (fatigue resistance) are critical. Both properties are intrinsically linked to the molecule's structure.

The thermal bleaching of naphthopyrans is a ring-closing reaction that proceeds from the open merocyanine form back to the closed spiro form. The rate of this process is highly sensitive to the stability of the merocyanine isomer. As discussed, both electronic and steric factors are key.

Electronic Effects: Electron-donating groups tend to stabilize the zwitterionic character of the merocyanine, slowing the fade rate. Conversely, electron-withdrawing groups destabilize it, leading to faster fading.

Steric Effects: Introducing bulky substituents near the spiro center can destabilize the open form due to steric strain, thereby increasing the fade rate. researchgate.net For example, the introduction of methoxy groups to the para-position of phenyl groups at the C3 spiro-carbon leads to faster decoloration. researchgate.net

Fatigue resistance refers to the loss of photochromic activity over repeated cycling. This degradation is often due to irreversible side reactions, such as photo-oxidation. researchgate.net Structural design can enhance fatigue resistance. Incorporating bulky, rigid groups, such as the spiro-fluorene unit itself, can protect the reactive parts of the molecule from oxygen or other degradants. Furthermore, modifications that stabilize the molecule and disfavor irreversible reaction pathways are beneficial. While spiropyrans are known to have worse fatigue resistance than spirooxazines, structural modifications remain a key strategy for improvement in all classes of photochromic dyes. researchgate.net

The table below illustrates how structural modifications can be used to tune these key performance metrics in naphthopyran systems.

Structural ModificationEffect on Thermal Bleaching RatePotential Effect on Fatigue ResistanceRationale
Add EDG to Naphthopyran DecreaseMay ImproveStabilizes the merocyanine form, slowing the ring-closing reaction. researchgate.net
Add EWG to Naphthopyran IncreaseMay DecreaseDestabilizes the merocyanine form, accelerating the ring-closing reaction.
Increase Steric Bulk at Spiro-Center IncreaseMay ImproveDestabilizes the open form due to steric strain; can shield the molecule from degradants. researchgate.netresearchgate.net
Introduce Fused Ring Systems Can be tuned (Increase or Decrease)Generally ImprovesAnnelation can significantly alter kinetics and adds rigidity, which can enhance stability. researchgate.net

Tuning of Absorption Maxima and Spectral Response in Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] Derivatives

The ability to fine-tune the color and spectral properties of spiro[fluorene-9,3'-naphtho[2,1-b]pyran] systems lies at the heart of their application as photochromic materials. This tuning is achieved by chemically modifying the core structure, which directly influences the electronic transitions responsible for light absorption. The parent compound exists in a stable, colorless closed form. Upon exposure to ultraviolet (UV) light, a C-O bond in the pyran ring cleaves, allowing the molecule to isomerize into a planar, open-ring merocyanine form. This open isomer possesses a highly delocalized π-electron system, leading to strong absorption of visible light and, consequently, a distinct color.

The specific wavelength of maximum absorption (λmax) of the colored merocyanine form can be precisely controlled by adding substituent groups to the fluorene or naphthopyran moieties. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—is critical.

The following table provides illustrative examples of how different substituents can modify the absorption maximum of the open merocyanine form of spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives.

SubstituentPositionEffectTypical λmax of Merocyanine Form (nm)
Unsubstituted-Reference~535
Methoxy (-OCH₃)NaphthylElectron-Donating~560
Nitro (-NO₂)NaphthylElectron-Withdrawing~515
Bromo (-Br)FluoreneWeakly Electron-Withdrawing~540
Dimethylamino (-N(CH₃)₂)NaphthylStrongly Electron-Donating~585

Note: The λmax values are representative and can vary depending on the solvent and specific substitution pattern.

Structure-Electronic Property Correlations for Charge Transport in Related Spirofluorene Architectures

The 9,9'-spirobifluorene (SBF) core, a key structural element in the broader family to which spiro[fluorene-9,3'-naphtho[2,1-b]pyran] belongs, is fundamental to the design of high-performance organic semiconductors. rsc.org Its unique, rigid, and three-dimensional spiro-architecture, where two fluorene units are linked perpendicularly through a shared spiro-carbon atom, is highly effective at disrupting intermolecular π-π stacking. researchgate.net This structural feature helps to ensure that materials form stable amorphous films with high glass transition temperatures (Tg), preventing crystallization that can degrade device performance. researchgate.netresearchgate.net

The charge transport properties of spirofluorene-based materials are intrinsically linked to their electronic structure, particularly the energy levels of the HOMO and LUMO. These properties can be systematically engineered through chemical functionalization. To create efficient hole-transporting materials (HTMs), electron-donating moieties, such as triphenylamine (B166846) or carbazole (B46965) derivatives, are attached to the spirofluorene core. rsc.orgresearchgate.net These additions raise the HOMO level, facilitating the injection and movement of positive charges (holes). The most prominent example is 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), which has become a benchmark HTM in high-efficiency perovskite solar cells due to its suitable energy level alignment and good hole mobility. ossila.comrsc.org

For electron-transporting materials (ETMs), electron-withdrawing groups are incorporated into the spirofluorene scaffold. Moieties like diphenyl-phosphine oxide or triazines lower the LUMO energy level, which improves the injection and transport of electrons. ossila.com A notable example is 9,9-Spirobifluoren-2-yl-diphenyl-phosphine oxide (SPPO1), which is used as both an electron transport material and a host for phosphorescent emitters in organic light-emitting diodes (OLEDs). ossila.comresearchgate.net The spiro-linkage ensures that the core electronic properties are largely preserved in the solid state while providing the necessary morphological stability. aip.org

The table below summarizes the key electronic properties and charge mobilities for several important spirofluorene-based charge transport materials.

CompoundPrimary FunctionHOMO (eV)LUMO (eV)Charge Mobility (cm²/Vs)
Spiro-OMeTADHole Transport-5.1 to -5.2-1.5 to -2.3~1.6 x 10⁻⁴ to 1.3 x 10⁻³ (undoped vs. single crystal) nih.govaip.org
Spiro-TADHole Transport-5.4-2.4~1.5 x 10⁻⁴ rsc.org
SPPO1Electron Transport/Host-6.5-2.8Not typically reported as mobility, functions as ETM/Host ossila.com
DPNA-SFXHole Transport-5.3-2.2~1.2 x 10⁻⁴ (Time-of-Flight) rsc.org

Note: HOMO/LUMO levels and mobility values are approximate and can vary significantly based on the measurement technique (e.g., spectroscopy, electrochemical methods), film processing, and device architecture.

Advanced Materials Applications of Spiro Fluorene 9,3 Naphtho 2,1 B Pyran Derivatives

Photochromic Materials for Smart Optical Devices

The defining characteristic of the spiropyran class of molecules, including spiro[fluorene-9,3'-naphtho[2,1-b]pyran], is their photochromism. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra, initiated by electromagnetic radiation. researchgate.net The parent form is a thermodynamically stable, colorless spiro (SP) isomer. Upon exposure to ultraviolet (UV) light, the spiro C-O bond cleaves, allowing for rotation around the C-C bond and the formation of a planar, conjugated, and colored merocyanine (B1260669) (MC) form. researchgate.netrsc.org This process can be reversed by irradiation with visible light or through thermal relaxation, returning the molecule to its colorless spiro state. rsc.org This switchable behavior is the foundation for their use in smart optical devices. researchgate.net

The light-induced reversible color change in spiro[fluorene-9,3'-naphtho[2,1-b]pyran] and its analogs is directly applicable to the creation of variable-transmission optical materials. These materials can dynamically alter their transparency and color in response to ambient light conditions, making them suitable for applications such as ophthalmic lenses, automotive sunroofs, and architectural smart windows. google.com

When incorporated into a polymer matrix, such as a lens or a window pane, the spiropyran molecules are in their colorless state in low-light conditions, allowing for high transparency. Upon exposure to sunlight (containing UV radiation), the molecules convert to the colored merocyanine form, causing the material to darken and reduce light transmission. This self-adjusting tinting provides comfort and protection from glare without the need for mechanical or electrical systems. The specific derivative, spiro(fluoren-9,2'-(2H)-naphtho(2,3-b)pyran), has been identified in patent literature for its utility in coloring plastic optical elements. google.com The performance of these materials, including the speed of coloration and fading, and the intensity of the color, can be fine-tuned through chemical modification of the molecular structure. researchgate.net

The two distinct states of spiropyran molecules (spiro and merocyanine) can be used to represent the binary "0" and "1" states required for digital data storage. nih.gov Information can be "written" to a spiropyran-containing medium using a focused UV laser beam to convert specific spots from the spiro form (e.g., state "0") to the merocyanine form (state "1"). The data can then be "read" by detecting the difference in absorption or fluorescence between the two states. nih.gov This data can be "erased" by exposing the medium to visible light, which reverts the molecules to their original spiro form, making the storage medium rewritable. nih.gov

Furthermore, these molecules act as efficient molecular optical switches. rsc.org Research has shown that incorporating spiropyrans into polymer nanoparticles can create systems where fluorescence can be switched "on" and "off" by alternating UV and visible light. nih.gov In these systems, the colorless spiro form is non-fluorescent, while the UV-induced merocyanine form exhibits strong fluorescence. nih.gov This reversible, light-controlled switching at the molecular level holds potential for high-density, three-dimensional optical data storage and the development of molecular-scale logic gates. rsc.orgnih.gov

Organic Electronics and Optoelectronic Devices Utilizing Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]

While the naphthopyran moiety confers photochromic properties, the spiro-fluorene core is a critical building block for materials used in organic electronics. The rigid, three-dimensional spiro structure is highly effective at preventing molecular aggregation and crystallization, which enhances the morphological stability and longevity of electronic devices. A close structural analog, spiro[fluorene-9,9'-xanthene] (B3069175) (SFX), which shares the spiro-fluorene core, has been extensively developed for various optoelectronic applications. Derivatives of this SFX core serve as a cheaper alternative to the benchmark material Spiro-OMeTAD. sigmaaldrich.com

In perovskite solar cells, hole-transporting materials are essential for efficiently extracting positive charge carriers (holes) from the light-absorbing perovskite layer and transporting them to the electrode. Spiro[fluorene-9,9'-xanthene] (SFX)-based derivatives have emerged as highly effective HTMs. rsc.org Their non-planar structure helps to create a uniform, defect-free layer and reduces unwanted charge recombination at the interface. sigmaaldrich.com

The electronic properties of these HTMs can be precisely tuned by attaching different functional groups, such as arylamine moieties, to the SFX core. rsc.orgresearchgate.net This tuning allows for the alignment of the material's highest occupied molecular orbital (HOMO) energy level with the valence band of the perovskite, facilitating efficient hole extraction. uu.nl Research has demonstrated that SFX-based HTMs exhibit suitable HOMO levels in the range of -4.9 to -5.1 eV and achieve significant hole mobility. rsc.orgresearchgate.netpolyu.edu.hk PSCs fabricated with these materials have shown excellent performance, with power conversion efficiencies (PCEs) reaching up to 21.95% for dopant-free systems, which is superior to devices made with the commonly used Spiro-OMeTAD under similar conditions. rsc.org Furthermore, these materials often lead to improved long-term stability in the solar cell devices. polyu.edu.hk

Table 1: Performance of Selected Spiro[fluorene-9,9'-xanthene] Derivatives as HTMs in Perovskite Solar Cells

Derivative NameHOMO Level (eV)Hole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)Source(s)
mp-SFX-2PA-4.9 to -5.12.2 to 15 × 10⁻⁵17.7 rsc.orgresearchgate.netpolyu.edu.hk
SP-SMeNot SpecifiedNot Specified21.95 rsc.org
SP-NaphNot SpecifiedNot Specified20.51 rsc.org
SFXDAnCBZNot SpecifiedNot Specified20.87 nih.gov
X60Not SpecifiedNot Specified19.84 sigmaaldrich.com
p-SFX-oF-5.26Not Specified15.21 mdpi.com

Note: Performance metrics can vary based on device architecture and testing conditions.

The same properties that make spiro-fluorene compounds excellent HTMs in solar cells also make them suitable for use in light-emitting diodes. In OLEDs and PeLEDs, they can function as host materials in the emissive layer or as hole-transporting/electron-blocking layers. researchgate.netresearchgate.net Their high thermal stability and well-defined glass transition temperatures contribute to the operational lifetime of the devices. researchgate.netrsc.org

By designing SFX-based materials with appropriate energy levels, efficient charge injection and transport can be balanced within the device, leading to high electroluminescence efficiency. mdpi.com For example, SFX derivatives have been used as host materials for phosphorescent emitters, resulting in highly efficient green and red PHOLEDs. rsc.org One such device achieved a maximum external quantum efficiency (EQE) of 34.7% for pure red emission with very low efficiency roll-off at high brightness. rsc.org Similarly, yellow OLEDs using a spiro[fluorene-9,9′-phenanthren-10′-one]-based host material reached a peak EQE of 27.1% with a low turn-on voltage of 2.1 V. rsc.org In PeLEDs, certain SFX-based HTMs have enabled EQEs of over 3%. mdpi.com

Table 2: Performance of Selected Spiro-Fluorene Derivatives in OLEDs and PeLEDs

Device TypeRole of Spiro CompoundMax. External Quantum Efficiency (EQE) (%)Source(s)
Yellow OLEDHost Material27.1 rsc.org
Green PHOLEDHole Transport Layer24.7 rsc.org
Red PHOLEDHole Transport Layer34.7 rsc.org
Green PHOLEDHost Material13.2 researchgate.net
Blue PHOLEDHost Material7.5 researchgate.net
CsPb(Br/Cl)₃ PeLEDHole Transport Layer3.15 mdpi.com

The integration of photochromic spiropyran units into the backbone or as side chains of conductive polymers offers a pathway to materials with light-switchable electronic properties. The principle relies on the significant structural and electronic differences between the spiro (SP) and merocyanine (MC) forms.

Chemical Sensing Applications and Molecular Probes (non-biological)

The unique photochromic and fluorogenic properties of spiro[fluorene-9,3'-naphtho[2,1-b]pyran] and its derivatives make them promising candidates for the development of chemical sensors and molecular probes for non-biological applications. The underlying principle of their sensing capability often relies on the transformation between their closed spiro form and the open merocyanine form, which can be triggered by external stimuli, including the presence of specific analytes. This transformation leads to significant changes in their absorption and emission spectra, providing a detectable signal.

Development of Chemical Sensors for Specific Analytes (e.g., pH)

Derivatives of naphthopyran have been investigated as effective chemical sensors for various analytes. The core structure can be functionalized to enhance selectivity and sensitivity towards a target molecule. For instance, a judiciously designed substituted naphthopyran derivative has been synthesized and demonstrated to be a highly selective and sensitive probe for ammonia. bohrium.com This probe exhibits a significant fluorescence enhancement upon interaction with ammonia, with a limit of detection as low as 56 nM. bohrium.com The sensing mechanism involves the ring-opening of the naphthopyran derivative, a process confirmed by 1H NMR spectroscopy. bohrium.com

While specific studies on spiro[fluorene-9,3'-naphtho[2,1-b]pyran] as a pH sensor are not extensively documented in the reviewed literature, the broader class of naphthopyrans is known to be responsive to pH changes. The open merocyanine form is a zwitterionic species and its stability can be influenced by the acidity or basicity of the medium. This property is the basis for their use as acidochromic materials, where a change in pH leads to a color change. researchgate.netrsc.org This suggests that with appropriate molecular design, spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives could be developed into effective pH sensors. The introduction of specific functional groups that can interact with H+ or OH- ions would be a key design strategy.

The following table summarizes the sensing properties of a representative naphthopyran derivative:

Probe Analyte Detection Limit Sensing Mechanism Spectroscopic Change
Substituted NaphthopyranAmmonia56 nMRing-opening of the naphthopyranFluorescence enhancement

Use as UV-Dosimeters and Light Intensity Indicators

The photochromic properties of spiro[fluorene-9,3'-naphtho[2,1-b]pyran] and related naphthopyrans are central to their application as UV-dosimeters and light intensity indicators. rsc.orgresearchgate.net Upon exposure to UV radiation, these compounds undergo a reversible ring-opening reaction to form colored merocyanine isomers. rsc.orgrsc.org The intensity of the color is proportional to the intensity of the UV light and the duration of exposure, making them suitable for measuring UV dosage.

The photochromic process in 3H-naphthopyrans involves the formation of at least two colored isomers: a short-lived transoid-cis (TC) form and a longer-lived transoid-trans (TT) form. nih.govrsc.org The kinetics of the bleaching process, or the return to the colorless closed form, can be tailored by modifying the molecular structure. For practical applications as UV-dosimeters, a slower bleaching rate might be desirable to allow for accurate reading after exposure. Research has shown that the substitution pattern on the naphthopyran core significantly influences the photocolourability and the persistence of the colored form. hud.ac.uk

For example, a series of novel spironaphthopyrans have been synthesized and their photochromism was characterized by a bathochromically shifted maximum absorption wavelength (λmax) and a relatively quick initial fade of the color. fao.orghud.ac.uk However, a persistent residual color was observed in some cases. fao.orghud.ac.uk This balance between rapid coloring and tunable fading is crucial for creating effective and reusable UV-dosimeters. The ability to fine-tune these properties through synthetic modifications makes spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives highly attractive for these applications.

Aggregation-Induced Emission (AIE) and Mechanochromic Materials Based on Spiro[fluorene-9,9′-xanthene] Frameworks

While the previous sections focused on spiro[fluorene-9,3'-naphtho[2,1-b]pyran], this section shifts to a related but distinct class of compounds with a spiro[fluorene-9,9′-xanthene] (SFX) core. These materials have garnered significant attention for their promising applications in advanced materials, particularly due to their aggregation-induced emission (AIE) and mechanochromic properties.

Design Principles for AIE-Active Spiro Compounds

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The key design principle for AIE-active compounds, including those based on the spiro[fluorene-9,9′-xanthene] framework, is the restriction of intramolecular motions (RIM) in the aggregated state.

In solution, the molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative decay pathways for the excited state, thus quenching the fluorescence. In the solid state or in aggregates, these motions are sterically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission.

For spiro[fluorene-9,9′-xanthene] derivatives, the bulky and rigid spiro structure itself contributes to preventing close π-π stacking in the solid state. To induce AIE, these spiro cores are often functionalized with rotor-like groups, such as tetraphenylethylene (B103901) (TPE) or triphenylethylene, which are known AIEgens. bohrium.com The propeller-like shape of these groups further enhances the RIM effect in the aggregated state. bohrium.com A common design strategy involves creating donor-π-acceptor (D-π-A) structures, where the spiro[fluorene-9,9′-xanthene] can act as a core, and electron-donating and accepting groups are attached to tune the electronic properties and emission color. bohrium.com

Investigations into Mechanochromism in Spiro-Fused Systems

Mechanochromism is the phenomenon where a material changes its color in response to a mechanical stimulus, such as grinding, shearing, or pressing. Spiro[fluorene-9,9′-xanthene]-based materials have been shown to exhibit interesting mechanochromic properties. The mechanism behind this phenomenon is often a change in the molecular packing or a transition between different crystalline and amorphous states upon the application of mechanical force.

For instance, a donor-π-acceptor–π-donor type molecule based on a spiro[fluorene-9,9′-xanthene] core was designed and synthesized, which exhibited both AIE and mechano-responsive properties. bohrium.com Upon grinding the solid sample, a hypsochromic shift (a shift to a shorter wavelength) in its fluorescence emission was observed, from yellowish-green to bluish-green. bohrium.com This color change was reversible and could be restored by fuming the ground powder with a solvent vapor, which allows the molecules to rearrange back to their original, more stable crystalline state. Powder X-ray diffraction (PXRD) analysis confirmed the transition between crystalline and amorphous states during the grinding and fuming processes. bohrium.com

The design of such mechanochromic materials often involves creating molecules that can adopt different stable or metastable packing arrangements with distinct photophysical properties. The rigid spiro[fluorene-9,9′-xanthene] core provides a stable platform, while the peripheral functional groups can be tailored to control the intermolecular interactions and the sensitivity to mechanical stimuli.

The following table summarizes the properties of a representative AIE-active and mechanochromic spiro[fluorene-9,9′-xanthene] derivative:

Compound AIE Property Mechanochromic Behavior Emission Color Change (upon grinding) Reversibility
SP-THYesYesYellowish-green to Bluish-greenReversible with solvent fuming

Photodegradation and Fatigue Resistance of Spiro Fluorene 9,3 Naphtho 2,1 B Pyran

Mechanisms of Photodegradation in Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] Systems

The degradation of photochromic naphthopyrans, including the spiro[fluorene-9,3'-naphtho[2,1-b]pyran] system, is a complex process primarily driven by irreversible chemical reactions initiated by UV light exposure, often in the presence of oxygen. These reactions alter the molecular structure, preventing the reversible transformation between the colorless (closed) and colored (open) forms, which is the basis of their photochromism.

Photooxidation Processes and Their Contribution to Photochromic Instability

Photooxidation is a principal cause of instability in naphthopyran systems. While these molecules are designed to undergo a reversible C-O bond cleavage upon UV irradiation, the high-energy colored (merocyanine) form can be susceptible to attack by oxygen. This process is not believed to involve singlet oxygen; rather, the superoxide (B77818) anion is considered the likely reactive oxygen species responsible for oxidative photodegradation. hud.ac.uk The fluorene (B118485) moiety, known for its own susceptibility to oxidation at the C-9 position to form fluorenone derivatives, adds another potential pathway for degradation, which can lead to the formation of on-chain keto defects that impair luminescence and color purity. researchgate.net

The degradation process often involves the formation of oxidized species. researchgate.net These irreversible side reactions compete with the desired reversible photochromic process, leading to a gradual loss of performance, a phenomenon known as fatigue.

Identification and Characterization of Photoproducts

For the broader class of naphthopyrans, studies have identified several degradation products. researchgate.net Analysis using hyphenated chromatographic techniques has revealed that the photoproducts are typically oxidized species. researchgate.net In some naphthopyran series, a key degradation pathway involves the formation of a naphtho hud.ac.uk20.210.105furan, which is a precursor to 2-hydroxy-1-naphthaldehyde. researchgate.net This indicates that the degradation can involve significant rearrangement and cleavage of the molecular structure beyond simple oxidation of a single site.

While specific photoproducts for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] are not extensively detailed in the available literature, the general degradation pathways observed for other naphthopyrans provide a strong indication of the types of chemical species that are likely to form. The presence of the fluorene group may also lead to specific degradation products related to its oxidation.

Factors Influencing Fatigue Resistance and Durability

The ability of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] to withstand numerous coloring and fading cycles without significant degradation is paramount for its practical use. This fatigue resistance is influenced by both its intrinsic molecular structure and its extrinsic environment.

Molecular Design Strategies to Enhance Long-Term Stability

The inherent structure of the photochrome is a key determinant of its stability. The spiro-linkage between the fluorene and naphthopyran moieties introduces a rigid, orthogonal geometry. rsc.org This structural feature is crucial as it can prevent the close packing of molecules, which in turn can improve both thermal and spectroscopic stability. 20.210.105rsc.org The conformational rigidity imposed by the fluorene group enforces well-defined torsional motions during the ring-opening reaction, which is a critical factor in its mechanochemical reactivity and likely influences its photostability. acs.org

Furthermore, the fluorene moiety itself is known to possess favorable chemical stability, which is a desirable characteristic when incorporated into larger polymer structures. researchgate.net Strategic functionalization of the core molecule is a common approach to enhance fatigue resistance. For other photochromic systems like dihydropyrenes, encapsulation within a host molecule has been shown to dramatically improve fatigue resistance by stabilizing reactive intermediates. nih.gov While not a direct modification of the chromophore itself, this supramolecular approach highlights an innovative strategy for enhancing durability.

Table 1: Molecular Design Strategies and Their Impact on Stability
Design StrategyPrimary EffectImpact on StabilityReference
Spiro-functionalization (e.g., fluorene linkage)Creates a rigid, orthogonal structure that minimizes molecular packing.Improves thermal and spectroscopic stability. 20.210.105rsc.org
Conformational Rigidity (from fluorene group)Enforces well-defined torsional motions during photo-switching.Influences mechanochemical reactivity and photostability. acs.org
Incorporation of Stable Moieties (e.g., fluorene)Introduces a chemically robust component into the structure.Enhances overall chemical stability of the resulting polymer or material. researchgate.net

Environmental and Matrix Effects on Photochromic Lifespan (e.g., Solution vs. Polymer Matrices)

The environment surrounding the photochromic molecule plays a significant role in its stability. When embedded in a polymer matrix, the properties of the polymer, such as its polarity and rigidity, can dramatically affect the photochromic performance and degradation rate of the naphthopyran. researchgate.net For instance, the photochromic properties of naphthopyrans are known to be strongly dependent on the polarity of the pores within organically modified sol-gel matrices. researchgate.net

Different polymer hosts, such as cellulose (B213188) acetate, poly(vinyl acetate), and poly(methyl methacrylate) (PMMA), will interact differently with the photochrome, affecting both the coloring/bleaching kinetics and the photochemical fatigue. researchgate.net The choice of the polymer matrix is therefore a critical factor in designing a durable photochromic material. For example, spiro-linked polymers have been shown to serve as effective host matrices that can improve thermal and spectroscopic stabilities. rsc.org

Table 2: Influence of Matrix on Photochromic Properties
Matrix TypeObserved Effects on Naphthopyrans/SpiropyransReference
Poly(methyl methacrylate) (PMMA)Serves as a common host; fatigue is observable upon repeated UV-visible cycles. researchgate.net
Polyurethane NetworkInvestigated as a matrix for studying photodegradation profiles. researchgate.net
Organically Modified Sol-Gel (Ormosil)Matrix polarity significantly affects spectral properties and thermal bleaching kinetics. researchgate.net
Cellulose Acetate / Poly(vinyl acetate)Used as host matrices to study photoexcitation, relaxation, and optical erasure regimes. researchgate.net

Methodologies for Studying Photodegradation and Stability

A variety of analytical techniques are employed to investigate the mechanisms of photodegradation and to quantify the stability of photochromic compounds. These methods allow researchers to monitor the chemical changes occurring during irradiation and to identify the resulting non-photochromic byproducts.

To study the decomposition process, spectroscopic methods such as UV-visible spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly used. researchgate.net UV-Vis spectroscopy is particularly useful for monitoring the loss of the photochromic absorption band over time, providing a direct measure of fatigue.

For the separation and identification of degradation products, hyphenated chromatographic techniques are invaluable. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are powerful tools for analyzing the complex mixture of compounds that can result from photodegradation. researchgate.net

Furthermore, the fatigue resistance of photochromic compounds can be evaluated by subjecting them to repeated coloring and fading cycles and measuring the change in their photoresponse. nih.govi-repository.net For instance, studies on diarylethenes have quantified fatigue resistance by monitoring the decrease in absorbance after hundreds or thousands of switching cycles. i-repository.net

Continuous Irradiation Studies to Assess Photofatigue

The photofatigue of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], like other naphthopyrans, is a measure of the loss of its photochromic performance over repeated cycling between its colorless (closed) and colored (open) forms, induced by continuous irradiation. Naphthopyrans, in general, exhibit greater fatigue resistance compared to their spiropyran counterparts. nih.gov This enhanced stability is attributed to the naphthalene (B1677914) moiety, which helps to stabilize the ring-opened merocyanine (B1260669) form. nih.gov

Under UV irradiation, the C-O bond in the pyran ring of the spiro compound cleaves, leading to the formation of the colored merocyanine isomer. This process is reversible, with the molecule returning to its colorless state either thermally or by exposure to visible light. However, prolonged or high-intensity irradiation can lead to irreversible degradation pathways, diminishing the photochromic response.

The efficiency of the photochromic process and, consequently, the rate of photofatigue can also be influenced by the surrounding environment. For instance, the photochromism of naphthopyrans is generally more efficient in polymeric materials with low glass transition temperatures, suggesting that a more flexible matrix can better accommodate the geometric changes during isomerization and potentially reduce mechanical stress on the molecule that could lead to degradation. nih.gov

Chromatographic (HPLC, GC/MS) and Spectroscopic Techniques for Product Analysis

To understand the chemical pathways of photodegradation, it is essential to identify the products formed after continuous irradiation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful analytical techniques employed for the separation and identification of these degradation products.

High-Performance Liquid Chromatography (HPLC) is particularly useful for separating complex mixtures of organic compounds in solution. In the context of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] degradation, a reverse-phase HPLC method would likely be employed. This technique separates molecules based on their polarity. The irradiated solution containing the parent compound and its various degradation products would be injected into the HPLC system. A gradient elution, where the mobile phase composition is changed over time, would allow for the separation of compounds with a wide range of polarities. The separated compounds are then detected by a UV-Vis detector, and the resulting chromatogram shows peaks corresponding to each component.

Studies on the photodegradation of other photochromic compounds, such as dacarbazine (B1669748) and escitalopram (B1671245), have successfully utilized HPLC to monitor the disappearance of the parent drug and the appearance of photoproducts. researchgate.netunimib.it For instance, in the analysis of escitalopram photodegradation, HPLC coupled with tandem mass spectrometry (MS/MS) enabled the identification of fourteen different transformation products. unimib.it Similarly, the analysis of fleroxacin (B1672770) degradation using HPLC-MS/MS allowed for the elucidation of its degradation pathways. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another critical technique for the analysis of volatile and semi-volatile degradation products. In this method, the sample is vaporized and separated in a gas chromatograph before being introduced into a mass spectrometer. The mass spectrometer fragments the molecules and provides a mass spectrum, which is a unique fingerprint for a given compound, allowing for its identification by comparison with spectral libraries.

The analysis of photodegradation products of nilvadipine (B1678883) by GC/MS revealed the formation of three main products resulting from the aromatization of the dihydropyridine (B1217469) ring and the elimination of a hydrogen cyanide molecule. nih.gov Similarly, GC/MS has been used to identify the photooxidation products of naphthalene, a core component of the target molecule. researchgate.net The analysis of fluoranthene (B47539) metabolites has also successfully identified compounds like 9-hydroxyfluorene using GC-MS.

In the case of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], degradation is likely to involve oxidation of the molecule. A study on the photodegradation of naphthoxazine and naphthopyran derivatives using liquid chromatography-mass spectrometry (LC-MS) confirmed that photodegradation resulted in oxidation products. oak.go.kr Therefore, GC/MS analysis of the irradiated samples would be expected to identify oxidized derivatives of the fluorene and naphthalene moieties, as well as smaller fragments resulting from the breakdown of the parent molecule.

The following table summarizes the analytical techniques and their potential application in studying the photodegradation of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]:

Analytical TechniqueApplication in Degradation StudiesExpected Findings
HPLC-UV/Vis Separation and quantification of the parent compound and non-volatile degradation products.Decrease in the concentration of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] over time. Appearance of new peaks corresponding to degradation products.
HPLC-MS/MS Separation, identification, and structural elucidation of degradation products.Identification of molecular weights and fragmentation patterns of degradation products, leading to the proposal of their structures. unimib.it
GC/MS Separation and identification of volatile and semi-volatile degradation products.Identification of smaller, more volatile fragments and oxidized derivatives of the parent compound. nih.gov

By combining these chromatographic and spectroscopic techniques, a comprehensive picture of the photodegradation pathways of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] can be developed, providing valuable insights for the design of more robust and durable photochromic materials.

Q & A

Basic: What are the optimized synthetic routes for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran], and how do reaction conditions influence yield?

Answer: The compound can be synthesized via acid-catalyzed cyclization of β-naphthol derivatives with propargyl alcohols. Montmorillonite K-10 in toluene at room temperature is an effective catalytic system, achieving yields up to 98% for related spiro compounds . Key variables include reaction time (e.g., 35 minutes for 1,1-diphenyl-2-propyn-1-ol) and stoichiometric ratios. Lower yields (e.g., 70% for Spiro[fluorene-9,3'-naphthopyran]) may arise from steric hindrance in the fluorene moiety .

Basic: How can spectroscopic techniques validate the structure of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]?

Answer:

  • ¹³C NMR : Distinct signals for spiro-carbon (δ ~85 ppm) and aromatic carbons (δ 120–152 ppm) confirm the fused naphthopyran-fluorene system .
  • IR : Absence of O–H stretches (post-cyclization) and presence of C–O–C (~1,200 cm⁻¹) validate ring closure .
  • Elemental Analysis : Matches calculated values (e.g., C: 82.94% vs. 82.96% theoretical) to ensure purity .

Advanced: What methodologies address photodegradation and fatigue resistance in photochromic Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives?

Answer: UV-vis spectroscopy and cyclic irradiation (e.g., 313 nm UV/visible light) quantify photofatigue. Demadrille et al. reported reduced degradation by substituting electron-withdrawing groups on the naphthopyran ring, enhancing stability by 40% after 100 cycles . Time-resolved fluorescence decay analysis further correlates substituent effects with excited-state lifetimes .

Advanced: How do substituents on the naphtho[2,1-b]pyran moiety modulate absorption spectra?

Answer: Methoxy groups at the 5-position redshift absorption maxima (λₐᵦₛ) by 20–30 nm due to enhanced conjugation, as shown by ZINDO computational modeling . Electron-donating groups (e.g., morpholino) increase molar absorptivity in UV-B/C regions, while alkyl chains minimize aggregation-induced quenching .

Basic: What are the thermal stability thresholds for Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] under ambient and inert conditions?

Answer: Differential scanning calorimetry (DSC) reveals decomposition onset at ~249°C in air, with improved stability (ΔT +15°C) under nitrogen. Melting points range from 228–230°C for derivatives with bulky aryl groups, which hinder thermal ring-opening .

Advanced: How can computational tools predict the photochromic behavior of modified Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives?

Answer: Density functional theory (DFT) optimizes ground-state geometries, while time-dependent DFT (TD-DFT) calculates excitation energies. Kumar et al. demonstrated a 0.95 correlation coefficient between experimental and computed λₐᵦₛ for methoxy-substituted analogs .

Basic: What synthetic strategies introduce functional groups (e.g., bromo, amino) to enhance solubility or reactivity?

Answer:

  • Bromination : Electrophilic substitution at the fluorene 2-position using Br₂/FeCl₃ yields 4,4’-bis(spiro-bromo) derivatives (95% yield) .
  • Amination : Reductive amination of spiro[indoline-naphthooxazine] precursors with NaBH₄ achieves 91% yield for amino-methyl derivatives .

Advanced: How do contradictory NMR data arise in structurally similar Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives?

Answer: Discrepancies in spiro-carbon chemical shifts (δ 82–85 ppm) may stem from conformational flexibility or solvent polarity. For example, CDCl₃ vs. DMSO-d₆ alters hydrogen bonding in hydroxylated analogs, shifting signals by 1–2 ppm .

Advanced: What role do Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives play in smart materials like dye-sensitized solar cells (DSSCs)?

Answer: Push-pull naphthopyrans sensitize TiO₂ electrodes via carboxylate anchoring, achieving 6–8% photon-to-current efficiency. Their photochromism enables light-adaptive transparency, reducing recombination losses under high irradiance .

Advanced: How do ring-contraction reactions of Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] derivatives yield novel heterocycles?

Answer: Base-mediated contraction (e.g., KOtBu) converts the pyran ring to naphtho[2,1-b]furan via Friedel-Crafts alkylation. Gabbut et al. reported 85% yield for photochemical contraction in bis-sulfone derivatives, forming rigid fused systems .

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